molecular formula C20H12N2Na2O7S2 B12361505 disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

Cat. No.: B12361505
M. Wt: 502.4 g/mol
InChI Key: LHRXTFDXJQAGAV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes two naphthalene rings connected by an azo group, and multiple sulfonate groups that enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate typically involves the diazotization of 1-naphthylamine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the compound’s color properties, while the sulfonate groups enhance its solubility and interaction with other molecules. The molecular targets and pathways involved include binding to proteins and nucleic acids, which can alter their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 3-hydroxy-4-[(4’-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate
  • Disodium 4-amino-5-hydroxy-3-(2-{5-hydroxy-1,7-bis[(sodiooxy)sulfonyl]naphthalen-2-yl}diazen-1-yl)-6-(2-{5-hydroxy-7-[(sodiooxy)sulfonyl]-6-(2-{2-[(sodiooxy)sulfonyl]phenyl}diazen-1-yl)naphthalen-2-yl}diazen-1-yl)naphthalene-2,7-disulfonate

Uniqueness

Disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is unique due to its specific structural arrangement, which provides distinct color properties and solubility characteristics. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications in scientific research and industry.

Properties

Molecular Formula

C20H12N2Na2O7S2

Molecular Weight

502.4 g/mol

IUPAC Name

disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

LHRXTFDXJQAGAV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.